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Abstract
Trehalose 6,6'-dibehenate (TDB) is a synthetic, non-toxic glycolipid analogue of trehalose

6,6'-dimycolate (TDM), the "cord factor" from Mycobacterium tuberculosis. TDB functions as a

potent immunological adjuvant by activating the innate immune system. It is recognized by the

C-type lectin receptor Mincle, initiating a signaling cascade that promotes robust Th1 and Th17

cellular immune responses. This property makes TDB a subject of intense research,

particularly in the development of next-generation vaccine adjuvants against tuberculosis and

other challenging pathogens. This guide provides a comprehensive overview of TDB's chemical

structure, a detailed methodology for its synthesis, and its mechanism of action.

Chemical Structure and Properties
Trehalose 6,6'-dibehenate consists of a disaccharide trehalose core symmetrically esterified

at the primary 6 and 6' hydroxyl groups with two molecules of behenic acid (docosanoic acid), a

22-carbon saturated fatty acid.[1] This structure is a simplified, synthetic mimic of the more

complex mycobacterial TDM.[2]
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Parameter Value Reference(s)

IUPAC Name

[(2R,3S,4S,5R,6R)-6-

[(2R,3R,4S,5S,6R)-6-

(docosanoyloxymethyl)-3,4,5-

trihydroxyoxan-2-yl]oxy-3,4,5-

trihydroxyoxan-2-yl]methyl

docosanoate

[1]

Synonyms
TDB, 22:0 Trehalose,

Trehalose Dibehenate
[1][2]

CAS Number 66758-35-8 [2]

Molecular Formula C₅₆H₁₀₆O₁₃ [1]

Molecular Weight 987.4 g/mol [1]

Appearance White solid [3]

Physicochemical Properties
Parameter Value Reference(s)

Purity ≥95% [2]

Storage Conditions -20°C [3]

Solubility
Slightly soluble in DMSO and

DMF
[2]

Stability ≥ 4 years when stored at -20°C [2]

Synthesis of Trehalose 6,6'-dibehenate
The synthesis of TDB involves the selective acylation of the two primary hydroxyl groups (at the

6 and 6' positions) of the trehalose molecule. Chemical synthesis is challenging due to the

eight hydroxyl groups on the trehalose core, which requires a strategy of selective protection

and deprotection. A common and effective method involves the partial silylation of trehalose to

protect the secondary hydroxyls, followed by esterification with the fatty acid, and subsequent

deprotection.
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General Synthetic Scheme
The following protocol is adapted from a well-established method for the synthesis of

analogous 6,6'-diesters of trehalose, such as trehalose 6,6'-dipalmitate.[4] This multi-step

process involves:

Protection: Protection of the more reactive hydroxyl groups of trehalose, leaving the 6 and 6'

positions available for reaction. A common method is to form a hexakis-O-

(trimethylsilyl)trehalose intermediate.

Coupling: Esterification of the partially protected trehalose with behenic acid using a

carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-

dimethylaminopyridine (DMAP).

Deprotection: Removal of the protecting groups (e.g., trimethylsilyl groups) to yield the final

product.
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Step 1: Protection

Step 2: Ester Coupling

Step 3: Deprotection

α,α-Trehalose

Hexakis-O-(trimethylsilyl)trehalose
(Secondary OHs Protected)

  (Me₃Si)₂NH, Me₃SiCl

Protected Trehalose 6,6'-dibehenate

Behenic Acid
(2.5 molar excess)

  DCC, DMAP

Trehalose 6,6'-dibehenate (Final Product)

  TBAF in Oxolane

Click to download full resolution via product page

General Synthetic Workflow for TDB.

Detailed Experimental Protocol (Adapted)
This protocol is based on the synthesis of trehalose 6,6'-dipalmitate and is presented as a

representative method for TDB synthesis.[4]

Materials:

α,α-Trehalose

Hexamethyldisilazane ((Me₃Si)₂NH)
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Trimethylsilyl chloride (Me₃SiCl)

Behenic Acid

Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Tetrabutylammonium fluoride (TBAF)

Anhydrous Pyridine, Oxolane (THF), Methanol

Silica Gel for column chromatography

Procedure:

Preparation of Hexakis-O-(trimethylsilyl)trehalose:

Dissolve α,α-trehalose in anhydrous pyridine.

Add hexamethyldisilazane followed by trimethylsilyl chloride.

Stir the reaction mixture at room temperature until completion (monitored by TLC). The

primary hydroxyls at the 6 and 6' positions will remain unprotected under controlled

conditions.

Evaporate the solvent under reduced pressure and purify the resulting hexakis-O-

(trimethylsilyl)trehalose intermediate, for example, by silica gel chromatography.

Esterification (Coupling Reaction):

Dissolve the hexakis-O-(trimethylsilyl)trehalose intermediate in an anhydrous solvent like

pyridine or dichloromethane.

Add behenic acid (approximately 2.5 molar equivalents).

Add 4-dimethylaminopyridine (catalytic amount) followed by dicyclohexylcarbodiimide

(DCC).
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Stir the mixture at room temperature overnight.

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU)

byproduct.

Concentrate the filtrate and purify the protected TDB product by silica gel chromatography.

Deprotection:

Dissolve the purified, protected TDB in oxolane (tetrahydrofuran).

Add a solution of tetrabutylammonium fluoride (TBAF) in oxolane.

Stir the mixture at room temperature until all silyl groups are removed (monitored by TLC).

Quench the reaction and evaporate the solvent.

Purify the final product, Trehalose 6,6'-dibehenate, by silica gel column chromatography

to yield a white solid. The yield for analogous diesters using this method is reported to be

around 69%.[4]

Mechanism of Action & Biological Activity
TDB is a potent immunostimulatory molecule that acts as a synthetic agonist for the

Macrophage-inducible C-type Lectin (Mincle), a pattern recognition receptor (PRR) expressed

on the surface of myeloid cells such as macrophages and dendritic cells.

Mincle-Syk-CARD9 Signaling Pathway
The binding of TDB to Mincle initiates a well-defined intracellular signaling cascade:

Recognition: TDB binds to the carbohydrate recognition domain of Mincle.

Signal Transduction: Upon ligand binding, Mincle associates with the Fc receptor common γ-

chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).

Syk Kinase Activation: The ITAM motif is phosphorylated, leading to the recruitment and

activation of Spleen tyrosine kinase (Syk).
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CARD9-Bcl10-MALT1 Complex: Activated Syk phosphorylates and activates the Caspase

recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CARD9-

Bcl10-MALT1 (CBM) signalosome complex.

NF-κB Activation: The CBM complex activates downstream pathways, culminating in the

activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of

activated B cells).

Cytokine Production: NF-κB translocates to the nucleus and induces the transcription of

genes for pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β,

driving the development of Th1 and Th17 adaptive immune responses.[3]

Macrophage / Dendritic Cell

Trehalose 6,6'-dibehenate
(TDB) Mincle Receptor

 Binds
FcRγ (ITAM)

 Associates with
Syk Kinase

 Recruits &
 Activates CARD9-Bcl10-MALT1

Complex
 Activates

NF-κB Activation
 Activates Pro-inflammatory

Cytokines & Chemokines
(TNF-α, IL-6, IL-1β)

 Induces Transcription Th1 / Th17
Immune Response

 Promotes

Click to download full resolution via product page

TDB-induced Mincle Signaling Pathway.

Applications in Adjuvant Development
A primary application of TDB is as a component of vaccine adjuvants, most notably in liposomal

formulations. The combination of TDB with a cationic lipid, such as

dimethyldioctadecylammonium (DDA), forms stable cationic liposomes that are highly effective

at inducing cell-mediated immunity.

Experimental Protocol: Preparation of DDA:TDB
Liposomes
This protocol describes the preparation of the well-characterized DDA:TDB liposomal adjuvant,

often referred to as CAF01.[5]
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Materials:

Trehalose 6,6'-dibehenate (TDB)

Dimethyldioctadecylammonium (DDA) bromide

Chloroform/Methanol solvent (9:1 v/v)

TRIS base buffer (10 mM, pH 7.4)

Rotary evaporator

Nitrogen gas source

Procedure:

Stock Preparation:

Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1).

Prepare a 5 mg/mL solution of TDB in chloroform/methanol (9:1).

Mixing:

In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight

ratio of 5:1 (DDA:TDB). For example, add 1 mL of the DDA solution to 0.2 mL of the TDB

solution.

Film Formation:

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of

the flask.

Further dry the film under a stream of nitrogen gas to remove any residual solvent.

Hydration:

Hydrate the lipid film with the required volume of TRIS buffer (e.g., 2 mL).
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Heat the suspension for 20 minutes at 60°C to facilitate the formation of liposomes.

Allow the liposomal suspension to cool to room temperature before use. The final

suspension should be used within one day.
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Start

Prepare 5 mg/mL DDA
in Chloroform/Methanol

Prepare 5 mg/mL TDB
in Chloroform/Methanol

Mix DDA and TDB
(5:1 w/w ratio)

in round-bottom flask

Remove solvent via
rotary evaporation

Thin lipid film forms

Dry film under N₂ gas

Hydrate film with
10 mM TRIS buffer (pH 7.4)

Heat suspension
(60°C for 20 min)

Cool to room temperature

DDA:TDB Liposome
Suspension (Use Fresh)

Click to download full resolution via product page

Experimental Workflow for DDA:TDB Liposome Preparation.
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Quantitative Data for Adjuvant Use
Parameter Value / Range

Application
Context

Reference(s)

In Vitro Working Conc. 1 - 100 µg/mL
Macrophage

activation assays
[2]

In Vivo Dose (Mice) 25 - 100 µg per dose

Subcutaneous

injection in liposomal

formulation

[3]

DDA:TDB Ratio 5:1 (w/w)

Optimal ratio for

liposomal adjuvant

formulation (CAF01)

[5]

Immune Response Th1/Th17 polarization

Characterized by high

IFN-γ and IL-17

production

[3]

Conclusion
Trehalose 6,6'-dibehenate is a critically important synthetic glycolipid for the field of

immunology and vaccine development. Its well-defined chemical structure allows for consistent

and scalable synthesis. As a specific agonist of the Mincle receptor, TDB provides a powerful

tool for dissecting the pathways of innate immune activation and for developing advanced

adjuvant systems capable of eliciting the strong cell-mediated immune responses required for

protection against intracellular pathogens. The detailed protocols and data presented in this

guide offer a valuable resource for researchers aiming to synthesize, formulate, and utilize TDB

in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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